molecular formula C13H17N3O3S B11262066 5-(ethylthio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(ethylthio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11262066
M. Wt: 295.36 g/mol
InChI Key: LWHAOFFUQVQKPZ-UHFFFAOYSA-N
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Description

5-(Ethylsulfanyl)-6-(methoxymethyl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes an ethylsulfanyl group at the 5-position, a methoxymethyl group at the 6-position, and two methyl groups at the 1 and 3 positions. The pyrido[2,3-d]pyrimidine core is a fused ring system that is known for its biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethylsulfanyl)-6-(methoxymethyl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a carbonyl compound.

    Introduction of the ethylsulfanyl group: This step involves the substitution of a halogenated intermediate with an ethylthiol reagent under basic conditions.

    Introduction of the methoxymethyl group: This can be accomplished through an alkylation reaction using methoxymethyl chloride in the presence of a base.

    Methylation of the nitrogen atoms: The final step involves the methylation of the nitrogen atoms at the 1 and 3 positions using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfanyl)-6-(methoxymethyl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form corresponding alcohols.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

5-(Ethylsulfanyl)-6-(methoxymethyl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(ethylsulfanyl)-6-(methoxymethyl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.

    Thieno[2,3-d]pyrimidine-2,4-dione derivatives: These compounds have a sulfur atom in the ring system, providing different chemical and biological properties.

    [1,2,3]Triazolo[4,5-d]pyrimidine derivatives: These compounds contain a triazole ring fused to the pyrimidine core, offering unique reactivity and applications.

Uniqueness

5-(Ethylsulfanyl)-6-(methoxymethyl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

5-ethylsulfanyl-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C13H17N3O3S/c1-5-20-10-8(7-19-4)6-14-11-9(10)12(17)16(3)13(18)15(11)2/h6H,5,7H2,1-4H3

InChI Key

LWHAOFFUQVQKPZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C2C(=NC=C1COC)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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